2-Bromotriphenylene

Overview

Description

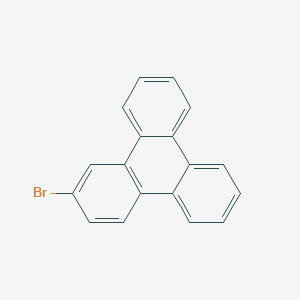

2-Bromotriphenylene is an organic compound with the molecular formula C18H11Br and a molecular weight of 307.18 g/mol . It is a derivative of triphenylene, where a bromine atom is substituted at the second position of the triphenylene ring system. This compound appears as a white to off-white powder and is known for its applications in organic electronics and materials science .

Mechanism of Action

Target of Action

2-Bromotriphenylene, also known as 2-bromobenzo[9,10]phenanthrene , is primarily used as an intermediate in the synthesis of hole transport layer (HTL) materials or host materials in OLED devices . These materials are crucial for the efficient operation of OLED devices, serving as the primary targets of this compound.

Mode of Action

This compound is electron-rich and has a planar structure, which allows it to interact effectively with its targets . It can be embedded as a fluorescent probe for sensors and biomedical applications . The electron-rich nature of this compound allows it to donate electrons, facilitating the transport of holes (positive charges) in OLED devices .

Biochemical Pathways

Its role as an intermediate in the synthesis of htl materials suggests that it may influence the electron transport pathways in oled devices .

Result of Action

In OLED devices, the action of this compound results in the efficient transport of holes, contributing to the overall performance of the device . When used as a fluorescent probe, it can help detect changes in the environment, providing valuable information for sensors and biomedical applications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in OLED devices, factors such as temperature, humidity, and the presence of other materials can affect its performance

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromotriphenylene can be synthesized through the bromination of triphenylene. One common method involves the use of bromine in dichloromethane under an inert atmosphere at room temperature. The reaction typically proceeds for 12 hours, followed by purification through silica gel column chromatography . Another method involves the use of N-bromosuccinimide and iron(III) chloride hexahydrate in tetrachloromethane under reflux conditions for 7 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromotriphenylene primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in various coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex organic molecules .

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Utilizes palladium catalysts and boronic acids under basic conditions.

Heck Reaction: Involves palladium catalysts and alkenes under basic conditions.

Major Products: The major products formed from these reactions are often more complex aromatic compounds, which can be used in the synthesis of organic electronic materials and other advanced materials .

Scientific Research Applications

2-Bromotriphenylene has a wide range of applications in scientific research:

Organic Electronics: It is used as an intermediate in the synthesis of hole transport layer materials and host materials for organic light-emitting diodes (OLEDs).

Fluorescent Probes: It can be embedded as a fluorescent probe for sensors and biomedical applications due to its electron-rich and planar structure.

Material Science: It serves as a building block for the synthesis of organic photovoltaic materials and other advanced materials.

Comparison with Similar Compounds

- 2-Chlorotriphenylene

- 2-Iodotriphenylene

- 2-Fluorotriphenylene

Comparison: 2-Bromotriphenylene is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro counterparts, this compound offers a moderate reactivity that is advantageous for various synthetic applications. The bromine atom’s size and electron-withdrawing properties make it suitable for specific reactions that require controlled reactivity .

Biological Activity

2-Bromotriphenylene, also known as 2-bromobenzo[9,10]phenanthrene, is a halogenated polycyclic aromatic hydrocarbon (PAH) with a molecular formula of and a molecular weight of 307.19 g/mol. It has garnered attention in various fields, particularly in organic electronics and biomedicine, due to its unique structural properties and potential biological activities.

- CAS Number : 19111-87-6

- Appearance : White to off-white powder

- Melting Point : 134.0 °C

- Purity : >98%

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 307.19 g/mol |

| CAS Number | 19111-87-6 |

| Melting Point | 134.0 °C |

| Purity | >98% |

Anticancer Properties

Recent studies have explored the anticancer potential of PAHs, including this compound. Research indicates that certain brominated PAHs exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated that halogenated PAHs can disrupt cellular signaling pathways involved in cancer progression, particularly through the modulation of oxidative stress levels and inflammation responses .

The biological activity of this compound may be attributed to its ability to interact with cellular macromolecules. Bromination enhances the electron-rich character of the compound, facilitating interactions with biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of reactive oxygen species (ROS), which are known to play a role in cellular apoptosis .

Applications in Organic Electronics

This compound is also utilized as an intermediate in the synthesis of organic light-emitting diodes (OLEDs). Its planar structure allows for efficient π-π stacking, which is crucial for improving charge transport properties in OLED materials. The compound serves as a host material for phosphorescent dyes, enhancing the overall efficiency and stability of OLED devices .

Case Study 1: Anticancer Activity Assessment

A study examined the effects of various brominated PAHs, including this compound, on human breast cancer cell lines (MCF-7). The results indicated that exposure to these compounds resulted in significant cytotoxicity, with IC50 values indicating effective inhibition of cell viability at low micromolar concentrations. The mechanism was linked to increased ROS production and subsequent activation of apoptotic pathways .

Case Study 2: OLED Performance Enhancement

In another investigation focusing on OLED applications, researchers synthesized a series of triphenylene derivatives, including this compound. The study reported enhanced electroluminescent properties due to improved charge carrier mobility and reduced efficiency roll-off at higher luminance levels, making it a promising candidate for next-generation display technologies .

Properties

IUPAC Name |

2-bromotriphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br/c19-12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDOYYDMCZUHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593308 | |

| Record name | 2-Bromotriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19111-87-6 | |

| Record name | 2-Bromotriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromotriphenylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research reveal about the transient absorption properties of 2-bromotriphenylene?

A1: The research paper investigates the transient absorption spectra of various aromatic and heterocyclic molecules, including this compound, at low temperatures (113 K) after excitation with intense, short light pulses. [] The key finding is that this compound, along with the other studied molecules, exhibits transient absorption bands in the red region of the electromagnetic spectrum (between 5,000 and 8,800 Å). [] This suggests that this compound undergoes photoinduced electronic transitions that result in the transient population of excited states with absorption characteristics in the red region. This information is valuable for understanding the photochemical and photophysical properties of this compound, which could be relevant for applications such as photocatalysis or optoelectronics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.